molecular formula C8H11N3 B13313249 4-cyclopropyl-N-methylpyrimidin-2-amine

4-cyclopropyl-N-methylpyrimidin-2-amine

Cat. No.: B13313249
M. Wt: 149.19 g/mol
InChI Key: NOUOCCYZUOWHNZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-N-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 4-cyclopropyl-N-methylpyrimidin-2-amine typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a pyrimidine derivative under controlled conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-Cyclopropyl-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

4-Cyclopropyl-N-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It may serve as a scaffold for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals and other industrial products. Its chemical properties make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Cyclopropyl-N-methylpyrimidin-2-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine and N-cyclopropyl-4-methylpyrimidin-2-amine share structural similarities with this compound.

    Uniqueness: The presence of the cyclopropyl and N-methyl groups in this compound imparts unique chemical and biological properties. These structural features may enhance its stability, reactivity, and biological activity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

4-cyclopropyl-N-methylpyrimidin-2-amine

InChI

InChI=1S/C8H11N3/c1-9-8-10-5-4-7(11-8)6-2-3-6/h4-6H,2-3H2,1H3,(H,9,10,11)

InChI Key

NOUOCCYZUOWHNZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C2CC2

Origin of Product

United States

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